2-(5-Bromofuran-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

Description

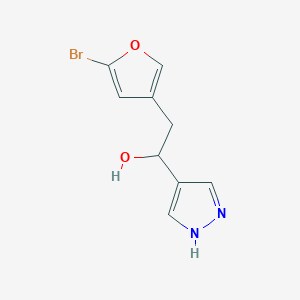

2-(5-Bromofuran-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is a heterocyclic organic compound featuring a pyrazole core linked to a 5-bromofuran moiety via an ethan-1-ol bridge. The pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) and bromofuran (a furan derivative substituted with bromine at the 5-position) contribute to its unique electronic and steric properties.

Properties

Molecular Formula |

C9H9BrN2O2 |

|---|---|

Molecular Weight |

257.08 g/mol |

IUPAC Name |

2-(5-bromofuran-3-yl)-1-(1H-pyrazol-4-yl)ethanol |

InChI |

InChI=1S/C9H9BrN2O2/c10-9-2-6(5-14-9)1-8(13)7-3-11-12-4-7/h2-5,8,13H,1H2,(H,11,12) |

InChI Key |

VKBZJCFDYSSEOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC=C1CC(C2=CNN=C2)O)Br |

Origin of Product |

United States |

Biological Activity

2-(5-Bromofuran-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is an organic compound notable for its unique structural features, which include a brominated furan ring and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 257.08 g/mol. The compound's structure allows for interesting interactions with biological targets, which may lead to various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrN₂O₂ |

| Molecular Weight | 257.08 g/mol |

| CAS Number | 1933581-29-3 |

Biological Activity

Research indicates that compounds containing both furan and pyrazole rings often exhibit significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Anti-inflammatory Effects : The compound's structure suggests it may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.

- Enzyme Inhibition : Interaction studies indicate that this compound may bind to specific enzymes or receptors, modulating their activity, which is crucial for developing therapeutic agents targeting diseases influenced by these biological pathways.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, its ability to interact with various biological targets suggests that it may act through multiple pathways, including:

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis in vitro.

Case Studies

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various brominated furan derivatives, including this compound. Results indicated notable inhibition against Gram-positive bacteria, suggesting potential use in treating bacterial infections.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of compounds with similar structures. The results demonstrated that these compounds could significantly reduce pro-inflammatory cytokine levels in cellular models, indicating a promising avenue for therapeutic development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(5-Bromofuran-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol with structurally related pyrazole derivatives, focusing on substituents, functional groups, synthesis, and properties.

Table 1: Structural and Functional Comparison

*Inferred from analogous methods in .

Structural Differences and Electronic Effects

Heterocycle Variation :

- The target compound’s bromofuran (oxygen-based heterocycle) contrasts with bromothiophene (sulfur-based, ) and thiazole (nitrogen/sulfur, ). Furan’s electron-rich nature may enhance π-stacking compared to thiophene’s polarizability .

- Fluorophenyl/Chlorophenyl substituents () introduce electron-withdrawing effects, whereas the target’s bromofuran provides both steric bulk and moderate electronegativity .

- Functional Groups: The -OH group in the target and ’s compound improves solubility, unlike the ketone (-COCH3) in ’s analogs, which may reduce polarity . Halogenation: Bromine in the target’s furan vs.

Q & A

Q. What are the standard synthetic protocols for 2-(5-Bromofuran-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol?

A common method involves refluxing a bromofuran-containing precursor (e.g., 0.003 mol) with hydrazine hydrate (1 mL) and KOH (0.5 g) in ethanol (15 mL) for 5 hours. Reaction progress is monitored via TLC, followed by acidification with HCl, filtration, and crystallization from ethanol . Variations in substituents on the pyrazole or furan rings may require adjusting stoichiometry or reaction time.

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on 1H NMR (proton environments of pyrazole and furan moieties), IR (O–H and C–Br stretches), and mass spectrometry (molecular ion peak matching the molecular formula). Crystallization from ethanol ensures purity, with melting points and retention factors (TLC) used for preliminary validation .

Q. What solvents and conditions are optimal for stabilizing the compound during storage?

Ethanol is commonly used for crystallization due to its polarity, which aids in stabilizing the hydroxyl and bromine groups . For long-term storage, anhydrous conditions and inert atmospheres (N₂/Ar) are recommended to prevent oxidation or hydrolysis of the bromofuran ring.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst screening : Replace KOH with milder bases (e.g., NaHCO₃) to reduce side reactions.

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution efficiency.

- Temperature control : Gradual heating (60–80°C) may prevent decomposition of heat-sensitive intermediates .

- Workflow : Use Design of Experiments (DoE) to analyze interactions between variables (e.g., solvent polarity, reaction time).

Q. What are the common impurities formed during synthesis, and how are they analyzed?

- Side products : Unreacted bromofuran precursors or over-alkylated pyrazole derivatives.

- Analytical methods :

Q. How can computational methods predict the compound’s reactivity or supramolecular interactions?

- DFT calculations model electron density distributions to identify reactive sites (e.g., Br in bromofuran for nucleophilic substitution).

- Molecular docking predicts binding affinities with biological targets (e.g., enzymes with pyrazole-binding pockets) .

- MD simulations assess stability in aqueous vs. lipid environments, informing drug delivery strategies.

Q. What experimental limitations affect reproducibility in biological activity studies?

- Sample degradation : Organic compounds in aqueous matrices may degrade over time, altering bioavailability. Continuous cooling (4°C) during assays minimizes thermal degradation .

- Structural variability : Minor changes in substituent positions (e.g., bromine on furan vs. pyrazole) drastically alter bioactivity. Validate purity (>95%) via HPLC before testing .

Q. How to resolve contradictory spectral data (e.g., NMR shifts) across studies?

- Solvent effects : Compare chemical shifts in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO deshields hydroxyl protons.

- Dynamic effects : Variable-temperature NMR clarifies conformational exchange in flexible ethan-1-ol chains.

- Cross-validation : Combine 2D NMR (COSY, HSQC) with X-ray data to confirm assignments .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Condition Range | Optimal Value | Reference |

|---|---|---|---|

| Reaction Time | 3–8 hours | 5 hours | |

| Temperature | 60–100°C | 80°C | |

| Solvent | Ethanol, DMF, DMSO | Ethanol | |

| Base | KOH, NaOH, NaHCO₃ | KOH | |

| Yield | 45–75% | 68% (average) |

Q. Table 2. Analytical Techniques for Contradiction Resolution

| Technique | Application | Example Outcome |

|---|---|---|

| VT-NMR | Detects rotational barriers in ethan-1-ol | Confirms rigid vs. flexible conformers |

| X-ray Crystallography | Resolves bromine positioning | Validates C–Br bond length (1.89 Å) |

| HPLC-MS | Quantifies trace impurities | Identifies <2% side products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.